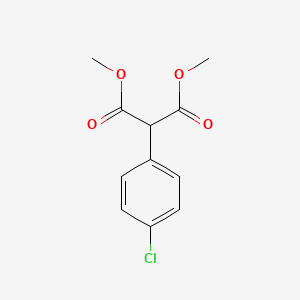

1,3-dimethyl 2-(4-chlorophenyl)propanedioate

Vue d'ensemble

Description

1,3-dimethyl 2-(4-chlorophenyl)propanedioate is an organic compound that belongs to the class of malonic acid esters It is characterized by the presence of a 4-chlorophenyl group attached to the malonic acid moiety, which is esterified with two methyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl 2-(4-chlorophenyl)propanedioate typically involves the malonic ester synthesis. This process includes the following steps :

Deprotonation: The malonic ester is deprotonated using a base such as sodium ethoxide to form an enolate.

Alkylation: The enolate undergoes nucleophilic substitution with 4-chlorobenzyl chloride to form the alkylated product.

Hydrolysis: The ester groups are hydrolyzed under acidic conditions to yield the malonic acid derivative.

Esterification: The malonic acid derivative is then esterified with methanol in the presence of an acid catalyst to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are added in a controlled manner, and the reaction conditions are optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-dimethyl 2-(4-chlorophenyl)propanedioate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the ester groups

Decarboxylation: Upon heating, the compound can undergo decarboxylation to form a substituted acetic acid.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium tert-butoxide

Acids: Hydrochloric acid, sulfuric acid

Solvents: Methanol, ethanol, dichloromethane

Major Products

Substituted Acetic Acid: Formed through decarboxylation

Malonic Acid Derivative: Formed through hydrolysis

Applications De Recherche Scientifique

1,3-dimethyl 2-(4-chlorophenyl)propanedioate has several applications in scientific research, including :

Organic Synthesis: Used as a building block in the synthesis of various organic compounds.

Pharmaceuticals: Employed in the synthesis of barbiturates, sedatives, and anticonvulsants.

Material Science: Used in the preparation of polymers and cross-linking agents.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mécanisme D'action

The mechanism of action of 1,3-dimethyl 2-(4-chlorophenyl)propanedioate involves its reactivity as a malonic ester. The compound can form enolates, which act as nucleophiles in various reactions . The enolate formation and subsequent reactions are facilitated by the electron-withdrawing effects of the ester groups and the 4-chlorophenyl group.

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl Malonate: Another malonic ester used in similar synthetic applications.

Ethyl Acetoacetate: Used in the acetoacetic ester synthesis, which is similar to the malonic ester synthesis.

Uniqueness

1,3-dimethyl 2-(4-chlorophenyl)propanedioate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct reactivity and potential applications compared to other malonic esters. The chlorophenyl group can participate in additional reactions, such as electrophilic aromatic substitution, further expanding the compound’s utility in organic synthesis.

Activité Biologique

1,3-Dimethyl 2-(4-chlorophenyl)propanedioate (CAS No. 34402-92-1) is a chemical compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound features a unique structure that may contribute to its various biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H13ClO4, characterized by the presence of two ester groups and a chlorophenyl moiety. The structural representation is as follows:

This compound's unique arrangement allows it to interact with various biological targets, which may underlie its diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Cell Signaling Modulation : It interacts with signaling pathways that regulate cell proliferation and apoptosis, potentially leading to anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicate a dose-dependent reduction in cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been investigated. In murine models of inflammation, it significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This effect might be mediated through the inhibition of NF-κB signaling pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Antibacterial Efficacy : A study evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing the compound showed a significant reduction in infection severity compared to controls.

- Case Study on Cancer Treatment : In a preclinical trial involving mice with induced tumors, administration of the compound led to tumor size reduction and improved survival rates. Histological analyses revealed increased apoptosis in tumor tissues.

Propriétés

IUPAC Name |

dimethyl 2-(4-chlorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPPECTXRWWSQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382864 | |

| Record name | 2-(4-chlorophenyl)-malonic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34402-92-1 | |

| Record name | 2-(4-chlorophenyl)-malonic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl 2-(4-chlorophenyl)propanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.